molecular formula C19H21N5O2S B5647336 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

Cat. No. B5647336
M. Wt: 383.5 g/mol
InChI Key: SOVSSXYMGUAJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals that exhibit significant biological activities, such as acting as tubulin inhibitors, which interfere with the tubulin polymerization process, a critical mechanism in cell division. This action underlies their potential in cancer therapy, as they can halt the proliferation of cancer cells by disrupting the mitotic process.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of specific acyl chlorides with appropriate amines, followed by cyclization reactions to form the characteristic 1,3,4-oxadiazole and thiazole rings. An example is the synthesis of antiproliferative agents where optimization of terminal fragments yielded compounds with potent activity against proliferative assays (Krasavin et al., 2014).

Molecular Structure Analysis

Structural elucidation of these compounds is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray diffraction studies provide detailed insights into the molecular geometry, confirming the presence of the oxadiazole, thiazole, and piperidine moieties and their spatial arrangements (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-22-23-18(26-13)10-24-7-5-14(6-8-24)19(25)21-16-4-2-3-15(9-16)17-11-27-12-20-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSSXYMGUAJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-N-[3-(1,3-thiazol-4-YL)phenyl]piperidine-4-carboxamide

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